

IUPAC name and synonyms for 2-Cyclobutyl-2-oxoacetic acid

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Compound of Interest

Compound Name: 2-Cyclobutyl-2-oxoacetic acid

Cat. No.: B083702

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An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid

This technical guide provides a comprehensive overview of **2-Cyclobutyl-2-oxoacetic acid**, a key building block in organic synthesis and medicinal chemistry.^[1] Aimed at researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and its role in the synthesis of biologically active compounds.

Chemical Identity and Synonyms

The compound with the formal IUPAC name **2-Cyclobutyl-2-oxoacetic acid** is also known by several synonyms.^[1] This variety in nomenclature is common for chemical compounds used across different commercial and academic research environments.

Table 1: Nomenclature for **2-Cyclobutyl-2-oxoacetic acid**

Identifier Type	Value
IUPAC Name	2-Cyclobutyl-2-oxoacetic acid
Systematic Name	Cyclobutyl-oxo-acetic acid
CAS Number	13884-85-0
Molecular Formula	C ₆ H ₈ O ₃
Synonyms	CYCLOBUTYL-OXO-ACETIC ACID, CYCLOBUTYL(OXO)ACETIC ACID, SCHEMBL873874, DTXSID10611227, ANW- 45859, ZINC77028604, AKOS006288321, DA- 26343

Physicochemical Properties

Understanding the physicochemical properties of **2-Cyclobutyl-2-oxoacetic acid** is crucial for its application in experimental settings. The following table summarizes key quantitative data for this compound.[\[1\]](#)

Table 2: Physicochemical Data for **2-Cyclobutyl-2-oxoacetic acid**

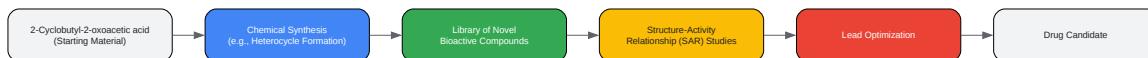
Property	Value
Molecular Weight	128.13 g/mol
Exact Mass	128.047344113
Boiling Point	213.862°C at 760 mmHg
Flash Point	97.426°C
Density	1.323 g/cm ³
pKa	2.66 ± 0.54 (Predicted)
Storage Temperature	Room Temperature, Sealed in Dry Conditions

Role in Organic Synthesis and Drug Discovery

2-Cyclobutyl-2-oxoacetic acid serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other biologically active agents.^[1] Its chemical structure, featuring a cyclobutane ring and a keto-acid moiety, offers multiple reaction sites for chemical modification.

The primary application of this compound is as a precursor in the development of novel drugs. ^[1] Its utility in medicinal chemistry is significant for exploring structure-activity relationships (SAR), a critical aspect of drug discovery and optimization.^[1]

Below is a logical workflow illustrating the role of **2-Cyclobutyl-2-oxoacetic acid** in a typical drug discovery process.



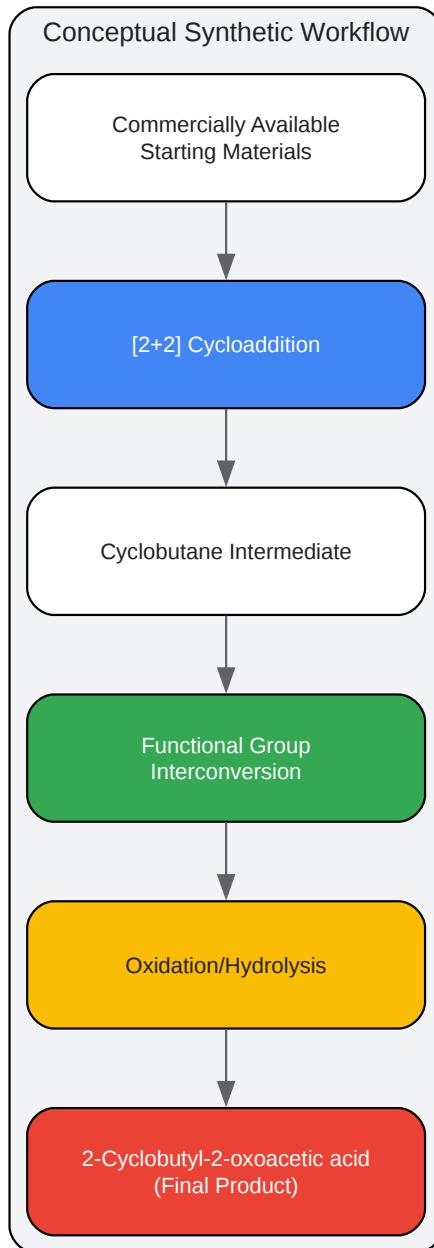
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Role of **2-Cyclobutyl-2-oxoacetic acid** in Drug Discovery.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Cyclobutyl-2-oxoacetic acid** are not extensively published in readily available literature, general synthetic routes for similar cyclobutane derivatives often involve multi-step processes. For instance, the synthesis of related cyclobutanecarboxylic acids can be achieved through cycloaddition reactions followed by functional group manipulations.

A general conceptual workflow for the synthesis of a substituted cyclobutane derivative is presented below. This illustrates a possible synthetic logic that could be adapted for **2-Cyclobutyl-2-oxoacetic acid**.



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Conceptual Synthesis of **2-Cyclobutyl-2-oxoacetic acid**.

Due to the proprietary nature of many synthetic routes for specialized chemical building blocks, researchers are encouraged to consult chemical synthesis databases and the patent literature for more detailed procedures.

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References

- 1. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2-Cyclobutyl-2-oxoacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083702#iupac-name-and-synonyms-for-2-cyclobutyl-2-oxoacetic-acid\]](https://www.benchchem.com/product/b083702#iupac-name-and-synonyms-for-2-cyclobutyl-2-oxoacetic-acid)

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